molecular formula C18H20OS B3025133 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898780-44-4

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No.: B3025133
CAS No.: 898780-44-4
M. Wt: 284.4 g/mol
InChI Key: VCAVUZJECAKLOA-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” seems to be a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions. The “4’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group) with a sulfur-containing thiomethyl group .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” were not found, related compounds have been synthesized using various methods. For instance, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors were synthesized by carbonate aminolysis and isocyanate chemistry .

Scientific Research Applications

1. Electroactive Polymer Synthesis

3,5-Dimethylthiophenol, a related compound, has been used in the electro-oxidative polymerization to produce poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responsiveness, with a significant redox potential, highlighting its potential in electronic applications (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

2. Anion Exchange Membranes

A study synthesized poly(arylene ether sulfone)s with pendant 3,5-dimethylphenyl groups. These were used to create anion exchange membranes with significant electrochemical properties, including high hydroxide conductivity and alkaline stability, relevant for energy-related applications (Shi et al., 2017).

3. Ligand Building Blocks

Inherently chiral calix[4]arenes with 3,5-dimethylphenyl groups have been synthesized and used as organocatalysts in asymmetric reactions. These compounds offer potential in catalysis and pharmaceuticals, with the 3,5-dimethylphenyl group impacting enantioselectivity (Shirakawa, Kimura, Murata, & Shimizu, 2009).

4. Polyurethane Copolymer Flexibility

A study demonstrated that grafting a 3,5-dimethylphenyl group onto a polyurethane copolymer significantly improves its low-temperature flexibility. This finding is particularly relevant for materials science, especially in applications requiring materials that remain flexible under cold conditions (Chung, Choi, Park, & Chun, 2012).

5. Bismaleimide Resins

New aromatic bismaleimides containing 3,5-dimethylphenyl groups have been synthesized, demonstrating improved thermal and electrical properties compared to conventional resins. These resins could be beneficial in the fields of advanced composites and electronics (Hwang, Li, & Wang, 2006).

Future Directions

While specific future directions for “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” were not found, research on related compounds continues. For example, research on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors is ongoing .

Mechanism of Action

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVUZJECAKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644889
Record name 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-44-4
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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